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Compound of Interest

Compound Name:
ortho-methyl 4-Anilino-1-Boc-

piperidine

Cat. No.: B10855915 Get Quote

For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic data for the ortho,

meta, and para regioisomers of methyl 4-anilino-1-Boc-piperidine. These compounds are of

significant interest to researchers and professionals in the fields of medicinal chemistry and

drug development as precursors and intermediates in the synthesis of various pharmaceutical

compounds. Understanding the distinct spectroscopic signatures of each regioisomer is crucial

for unambiguous identification, quality control, and process optimization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho, meta, and

para regioisomers of methyl 4-anilino-1-Boc-piperidine. While a complete set of experimental

spectra was not publicly available for all isomers, the data presented here is compiled from

available resources and analytical reports.

Table 1: General Properties
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Property
ortho-methyl 4-
anilino-1-Boc-
piperidine

meta-methyl 4-
anilino-1-Boc-
piperidine

para-methyl 4-
anilino-1-Boc-
piperidine

Molecular Formula C₁₇H₂₆N₂O₂ C₁₇H₂₆N₂O₂ C₁₇H₂₆N₂O₂

Molecular Weight 290.40 g/mol 290.40 g/mol 290.40 g/mol

CAS Number 1154101-90-2 679409-60-0 501673-99-0

Table 2: Mass Spectrometry Data

Regioisomer Ionization Mode Observed m/z
Key Fragmentation
Pattern (tentative)

ortho-methyl GC-MS (EI) [M]+• at 290

Fragments

corresponding to loss

of the Boc group, and

cleavage of the

piperidine ring.

meta-methyl GC-MS (EI) [M]+• at 290

Similar fragmentation

to the ortho isomer,

with potential minor

differences in

fragment ion

intensities.

para-methyl GC-MS (EI) [M]+• at 290

Consistent

fragmentation pattern

with ortho and meta

isomers,

characterized by the

loss of the tert-

butoxycarbonyl group.

Table 3: ¹H NMR Spectroscopy Data (Predicted/Reported)
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Note: Experimentally verified ¹H NMR data was not fully available in the public domain. The

following are predicted chemical shifts or reported mentions of data acquisition.

Proton
ortho-methyl
(Predicted)

meta-methyl
(Predicted)

para-methyl
(Predicted)

Ar-H
Multiplets in the range

of 6.5-7.2 ppm

Multiplets in the range

of 6.4-7.1 ppm

Two doublets in the

range of 6.6-7.0 ppm

N-H
Broad singlet, ~4.0-

5.0 ppm

Broad singlet, ~4.0-

5.0 ppm

Broad singlet, ~4.0-

5.0 ppm

Piperidine-H (4)
Multiplet, ~3.5-3.7

ppm

Multiplet, ~3.5-3.7

ppm

Multiplet, ~3.5-3.7

ppm

Piperidine-H (2,6)
Multiplets, ~2.8-3.0

and ~4.0-4.2 ppm

Multiplets, ~2.8-3.0

and ~4.0-4.2 ppm

Multiplets, ~2.8-3.0

and ~4.0-4.2 ppm

Piperidine-H (3,5)
Multiplets, ~1.4-1.6

and ~1.9-2.1 ppm

Multiplets, ~1.4-1.6

and ~1.9-2.1 ppm

Multiplets, ~1.4-1.6

and ~1.9-2.1 ppm

Ar-CH₃ Singlet, ~2.2 ppm Singlet, ~2.3 ppm Singlet, ~2.2 ppm

Boc-CH₃ Singlet, ~1.45 ppm Singlet, ~1.45 ppm Singlet, ~1.45 ppm

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

Note: No experimentally verified ¹³C NMR data was found in the public domain. The following

are predicted chemical shifts.
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Carbon
ortho-methyl
(Predicted)

meta-methyl
(Predicted)

para-methyl
(Predicted)

C=O (Boc) ~155 ppm ~155 ppm ~155 ppm

C (Boc) ~80 ppm ~80 ppm ~80 ppm

Ar-C (ipso, N) ~145 ppm ~147 ppm ~144 ppm

Ar-C (ipso, CH₃) ~125 ppm ~138 ppm ~130 ppm

Ar-C ~110-130 ppm ~110-130 ppm ~115-130 ppm

Piperidine-C (4) ~50 ppm ~50 ppm ~50 ppm

Piperidine-C (2,6) ~45 ppm ~45 ppm ~45 ppm

Piperidine-C (3,5) ~32 ppm ~32 ppm ~32 ppm

Ar-CH₃ ~18 ppm ~21 ppm ~20 ppm

Boc-CH₃ ~28 ppm ~28 ppm ~28 ppm

Table 5: Infrared (IR) Spectroscopy Data (Predicted)

Note: No experimentally verified IR data was found in the public domain. The following are

predicted characteristic absorption bands.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
ortho-methyl
(Predicted cm⁻¹)

meta-methyl
(Predicted cm⁻¹)

para-methyl
(Predicted cm⁻¹)

N-H Stretch ~3350-3450 ~3350-3450 ~3350-3450

C-H Stretch

(Aromatic)
~3000-3100 ~3000-3100 ~3000-3100

C-H Stretch (Aliphatic) ~2850-2980 ~2850-2980 ~2850-2980

C=O Stretch (Boc) ~1680-1700 ~1680-1700 ~1680-1700

C=C Stretch

(Aromatic)
~1500-1600 ~1500-1600 ~1500-1600

C-N Stretch ~1220-1320 ~1220-1320 ~1220-1320

Experimental Protocols
A general procedure for the synthesis of methyl 4-anilino-1-Boc-piperidine regioisomers

involves the reductive amination of N-Boc-4-piperidone with the corresponding toluidine isomer

(ortho, meta, or para).

General Synthesis Protocol:

Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g.,

dichloromethane or 1,2-dichloroethane) is added the corresponding toluidine isomer (1-1.2

equivalents).

Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride, is added

portion-wise to the reaction mixture.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until

completion.

Workup: The reaction mixture is quenched with an aqueous solution of sodium bicarbonate

and extracted with an organic solvent. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford

the desired methyl 4-anilino-1-Boc-piperidine regioisomer.

Spectroscopic Analysis Protocol:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are

dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as

an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to

a mass spectrometer (GC-MS) with electron ionization (EI) or a liquid chromatograph

coupled to a mass spectrometer (LC-MS) with electrospray ionization (ESI).

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR)

spectrometer using a thin film of the sample on a salt plate (e.g., NaCl or KBr) or using an

attenuated total reflectance (ATR) accessory.

Visualizations
The following diagrams illustrate the chemical structures of the regioisomers and a general

workflow for their synthesis and analysis.

Chemical Structures of Methyl 4-Anilino-1-Boc-piperidine Regioisomers

ortho-isomer meta-isomer para-isomer

Click to download full resolution via product page

Caption: Chemical structures of the ortho, meta, and para regioisomers.
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Reactants:
N-Boc-4-piperidone

Toluidine Isomer
Reductive Amination

NaBH(OAc)₃ Aqueous Workup
& Extraction Column Chromatography Pure Regioisomer Spectroscopic Analysis

(NMR, MS, IR) Comparative Data

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and analysis.

This guide serves as a valuable resource for the scientific community, providing a foundational

understanding of the spectroscopic differences between the regioisomers of methyl 4-anilino-1-

Boc-piperidine. For definitive identification, it is recommended to acquire and analyze analytical

reference standards under consistent experimental conditions.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 4-
Anilino-1-Boc-piperidine Regioisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855915#spectroscopic-data-comparison-for-
regioisomers-of-methyl-4-anilino-1-boc-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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